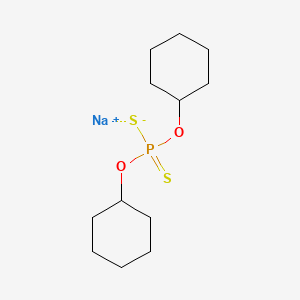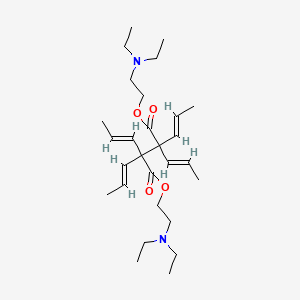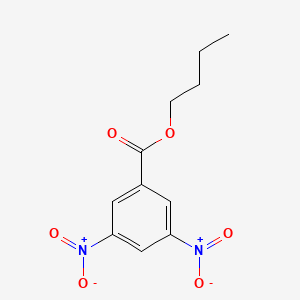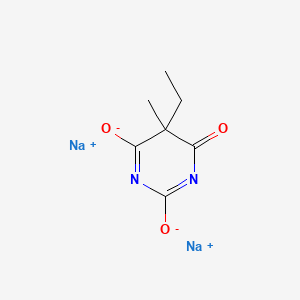
2,2,2-Trichloroethylidene diacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trichloroethylidene diacrylate is a chemical compound with the molecular formula C8H7Cl3O4. It is known for its unique structure, which includes three chlorine atoms attached to an ethylidene group, making it highly reactive and useful in various chemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethylidene diacrylate typically involves the reaction of trichloroethylene with acrylic acid under controlled conditions. This reaction is facilitated by the presence of a catalyst, often a strong acid or base, to promote the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trichloroethylidene diacrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
2,2,2-Trichloroethylidene diacrylate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of antiviral and anticancer activities.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,2,2-Trichloroethylidene diacrylate involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the trichloroethylidene group, which can undergo various chemical transformations. These interactions can lead to the formation of reactive intermediates that can further react with other molecules, influencing biological pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trichloroethylidene cyclohexane-1,3-dione: Similar in structure but with a cyclohexane ring.
Dichlorodiphenyltrichloroethane (DDT): Known for its insecticidal properties, it shares the trichloroethylidene group but has different applications.
Uniqueness
2,2,2-Trichloroethylidene diacrylate is unique due to its high reactivity and versatility in various chemical reactions. Its ability to undergo multiple types of reactions makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
94231-40-0 |
|---|---|
Formule moléculaire |
C8H7Cl3O4 |
Poids moléculaire |
273.5 g/mol |
Nom IUPAC |
(2,2,2-trichloro-1-prop-2-enoyloxyethyl) prop-2-enoate |
InChI |
InChI=1S/C8H7Cl3O4/c1-3-5(12)14-7(8(9,10)11)15-6(13)4-2/h3-4,7H,1-2H2 |
Clé InChI |
CTRFHBHBZQWUAW-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OC(C(Cl)(Cl)Cl)OC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


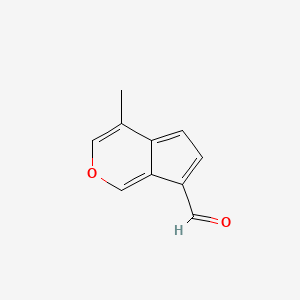
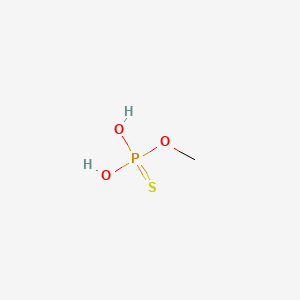

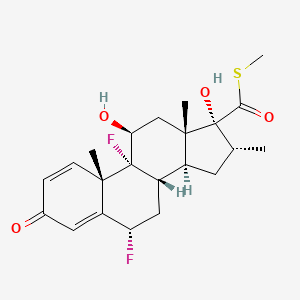
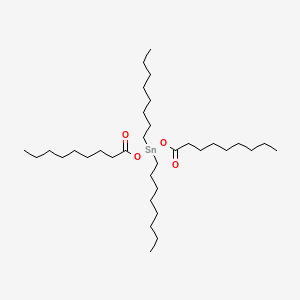

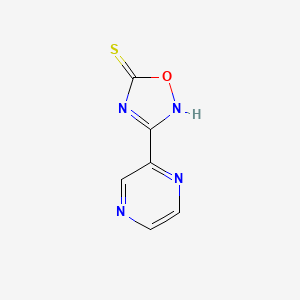

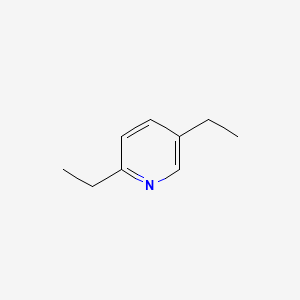
![Methyl 2-[(2-methyldecylidene)amino]benzoate](/img/structure/B12661015.png)
